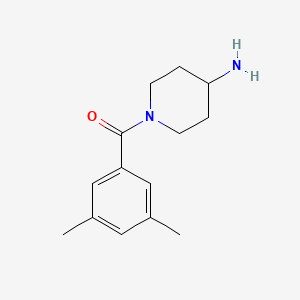

1-(3,5-Dimethylbenzoyl)piperidin-4-amine

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 1-(3,5-dimethylbenzoyl)piperidin-4-amine reflects the compound’s core structure: a piperidine ring substituted at the nitrogen atom with a benzoyl group (C₆H₅CO-) and a primary amine (-NH₂) at the 4-position. The benzoyl group itself features two methyl substituents at the 3- and 5-positions of the aromatic ring, creating a symmetrical pattern.

Structural Features:

- Piperidine core : A six-membered saturated heterocycle with one nitrogen atom.

- Benzoyl substituent : A planar aromatic ring connected via a carbonyl group to the piperidine nitrogen.

- Amine functionality : A primary amine at the 4-position of the piperidine ring.

The compound lacks stereogenic centers due to the absence of chiral atoms, and its symmetry precludes geometric isomerism. Positional isomerism is not applicable here, as the substituents are fixed by the IUPAC naming rules.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallography data for This compound is not publicly available, structural insights can be inferred from related piperidine derivatives.

Key Geometric Considerations:

- Piperidine Ring Conformation :

- Typically adopts a chair conformation to minimize steric strain.

- The benzoyl group occupies an axial position to reduce eclipsing interactions.

- Benzoyl Group Orientation :

- The planar aromatic ring is perpendicular to the piperidine plane, enabling efficient π-π interactions in crystal packing.

- Amine Group Behavior :

- The primary amine may participate in hydrogen bonding with electron-withdrawing groups (e.g., carbonyl oxygen) in crystal lattices.

For comparison, X-ray studies of analogous piperidine derivatives (e.g., 1-(3,5-dimethylbenzoyl)piperidine-2-carboxylic acid ) reveal similar chair conformations, with substituents positioned to minimize steric hindrance.

Comparative Structural Analysis with Related Piperidine Alkaloids

This section compares This compound to structurally similar piperidine derivatives, highlighting differences in substituents, functional groups, and potential reactivity.

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations:

- Substituent Positioning :

- Functional Group Diversity :

- Steric Effects :

- Methyl groups on the benzoyl ring sterically hinder interactions at the piperidine nitrogen, potentially influencing ligand-binding affinity in biological systems.

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone |

InChI |

InChI=1S/C14H20N2O/c1-10-7-11(2)9-12(8-10)14(17)16-5-3-13(15)4-6-16/h7-9,13H,3-6,15H2,1-2H3 |

InChI Key |

OBPWCAYJZUZMSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences between 1-(3,5-Dimethylbenzoyl)piperidin-4-amine and related compounds:

Functional and Pharmacological Implications (Inferred from Structure)

Electronic and Steric Effects

- Benzoyl vs. Benzyl Groups : The benzoyl group in the target compound introduces a ketone, reducing electron density at the piperidine nitrogen compared to benzyl derivatives. This may lower basicity, affecting protonation states under physiological conditions.

- Halogenation : Fluorine or chlorine substituents (e.g., Compound 9, ) increase lipophilicity and metabolic stability but may introduce steric hindrance .

- Methoxy vs. Methyl Groups : Methoxy groups () improve water solubility via hydrogen bonding, whereas methyl groups (target compound) prioritize membrane permeability .

Preparation Methods

Reduction of Quaternary Ammonium Salts Derived from Nitroaryl Pyridines

A key method involves the synthesis of 4-(piperidin-3-yl)aniline intermediates via a two-step process:

- Salt-forming reaction : Reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salts.

- Reduction reaction : Treatment of the quaternary ammonium salt with zinc chloride and sodium borohydride under mild conditions to simultaneously reduce the nitro group and the pyridine ring, yielding 4-(piperidin-3-yl)aniline with high yield (around 95%) and good purity.

This method avoids precious metal catalysts, uses mild temperatures (20–30 °C), and is suitable for large-scale synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt-forming | 3-(4-nitrophenyl)pyridine + 3-halogenated propylene | N/A | Formation of quaternary ammonium salt |

| Reduction | ZnCl2, NaBH4, THF, 20–30 °C, 3–5 h | 94.7–96.2 | Mild conditions, high yield |

The introduction of the 3,5-dimethylbenzoyl group onto the piperidine nitrogen is typically achieved by:

- Reaction of the piperidin-4-amine intermediate with 3,5-dimethylbenzoyl chloride or anhydride under controlled conditions.

- Use of base (e.g., triethylamine) to neutralize the generated HCl and drive the acylation to completion.

- Purification by extraction and crystallization to obtain the hydrochloride salt of 1-(3,5-dimethylbenzoyl)piperidin-4-amine.

This step is crucial for the compound’s biological activity and is optimized to maximize yield and purity.

Representative Experimental Data

Example Preparation (Adapted from Patent and Literature)

| Parameter | Details |

|---|---|

| Starting material | 4-(piperidin-3-yl)aniline (from reduction) |

| Acylating agent | 3,5-Dimethylbenzoyl chloride |

| Solvent | Dichloromethane or THF |

| Base | Triethylamine or equivalent |

| Temperature | 0–25 °C |

| Reaction time | 2–6 hours |

| Work-up | Aqueous extraction, drying, evaporation |

| Purification | Recrystallization, chromatography |

| Yield | Typically 80–90% |

Spectroscopic Characterization

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) : Signals corresponding to the piperidine ring protons, aromatic protons of the 3,5-dimethylbenzoyl group, and amine protons confirm structure.

- Melting point and purity : Consistent with literature values for the hydrochloride salt.

Optimization and Scale-Up Considerations

- The reduction step benefits from controlled addition of sodium borohydride and zinc chloride to avoid over-reduction.

- Maintaining pH during work-up (adjusting to 10–12) improves extraction efficiency and product purity.

- Use of ethyl acetate for extraction and petroleum ether for recrystallization enhances product isolation.

- Avoidance of precious metals reduces cost and environmental impact, favoring industrial application.

Summary Table of Preparation Methods

Q & A

Basic: How can researchers optimize the synthesis of 1-(3,5-Dimethylbenzoyl)piperidin-4-amine to achieve high purity and yield?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature: Elevated temperatures (e.g., 80–100°C) in solvents like dimethylformamide (DMF) enhance reaction efficiency for analogous piperidine derivatives .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, reducing side reactions .

- Reaction Time: Monitoring via thin-layer chromatography (TLC) ensures completion while minimizing decomposition .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures yields >95% purity .

Key Data:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Prevents incomplete coupling |

| Solvent | DMF | Reduces byproduct formation |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., dimethylbenzoyl vs. piperidine protons) and confirms stereochemistry .

- Example: A singlet at δ 2.3 ppm in ¹H NMR indicates methyl groups on the benzoyl ring .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 261.17) .

- Infrared (IR) Spectroscopy:

- Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) validate the benzoyl group .

Validation Workflow:

Purity Check: TLC/HPLC .

Structural Confirmation: NMR + MS .

Functional Groups: IR .

Advanced: How can researchers employ crystallographic software like SHELX to resolve discrepancies in molecular structure derived from spectroscopic data?

Methodological Answer:

- Data Collection: High-resolution X-ray diffraction (XRD) data is required. SHELX refines atomic coordinates and thermal parameters .

- Discrepancy Resolution:

- Example: A twisted piperidine ring observed in XRD may contradict NMR’s solution-state conformation, requiring multi-method validation .

Key SHELX Commands:

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Substituent Variation:

- Replace dimethylbenzoyl with halogenated (e.g., Br, Cl) or methoxy groups to modulate lipophilicity and receptor binding .

- Biological Assays:

- Test derivatives against target enzymes (e.g., kinases) using IC₅₀ assays. Correlate activity with substituent electronic properties .

- 3D-QSAR Modeling:

- Use software like CoMFA to predict activity based on steric/electrostatic fields .

Example SAR Table:

| Derivative | Substituent | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | 3,5-dimethyl | 120 |

| Br-Substituted | 3,5-dibromo | 45 |

| OMe-Substituted | 4-methoxy | 210 |

Advanced: How can molecular modeling predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies:

- Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin receptors). Focus on hydrogen bonds with the benzoyl carbonyl .

- MD Simulations:

- GROMACS trajectories assess stability of ligand-receptor complexes over 100 ns .

- Pharmacophore Mapping:

- Identify critical features (e.g., aromatic ring, hydrogen-bond acceptor) using Schrödinger’s Phase .

Key Findings:

- Methyl groups enhance hydrophobic interactions but reduce solubility .

- Piperidine nitrogen forms salt bridges with Asp113 in 5-HT receptors .

Advanced: How should researchers address contradictory biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Factors:

- Measure plasma protein binding and metabolic stability (e.g., liver microsome assays). Poor oral bioavailability may explain in vivo inefficacy .

- Dose Adjustments:

- Conduct dose-response studies to identify effective in vivo concentrations .

- Model Selection:

- Validate animal models (e.g., transgenic mice) for target relevance .

Case Study:

- In vitro IC₅₀ = 50 nM vs. in vivo ED₅₀ = 10 mg/kg suggests metabolic instability. Modify substituents to block cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.